molecular formula C23H32N6O3 B2847102 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 922038-84-4

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2847102
CAS No.: 922038-84-4
M. Wt: 440.548
InChI Key: HMOBQQGNIJACTG-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that belongs to the class of oxalamides

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The starting materials may include 1-methyl-1,2,3,4-tetrahydroquinoline, 4-methylpiperazine, and 5-methylisoxazole. The synthesis process may involve:

    Formation of intermediates: Each of the starting materials undergoes specific reactions to form intermediates.

    Coupling reactions: The intermediates are then coupled using reagents like oxalyl chloride to form the final oxalamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
  • N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide

Uniqueness

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-16-13-21(26-32-16)25-23(31)22(30)24-15-20(29-11-9-27(2)10-12-29)18-6-7-19-17(14-18)5-4-8-28(19)3/h6-7,13-14,20H,4-5,8-12,15H2,1-3H3,(H,24,30)(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOBQQGNIJACTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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